molecular formula C6H14O2S3 B2500846 (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) CAS No. 137371-98-3

(Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane)

Cat. No.: B2500846
CAS No.: 137371-98-3
M. Wt: 214.36
InChI Key: IMRNRNZPCBFCKC-UHFFFAOYSA-N
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Description

(Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) is an organic sulfur compound with the molecular formula C6H14O2S3 and a molecular weight of 206.37 g/mol . This structure features a central sulfonyl group connected to two ethane chains, each terminated with a methylsulfane (methylthio) group, offering multiple sulfur-based coordination sites . Compounds with this sulfonyl-bis-ethyl-methylsulfane backbone serve as valuable precursors or building blocks in organic synthesis and materials science. Researchers utilize this structure to develop more complex molecules, such as through functionalization of the sulfur atoms or by creating compounds with elongated chains for specific applications . The presence of both sulfonyl and thioether functional groups makes it a molecule of interest in coordination chemistry and the study of sulfur-based ligands. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-methylsulfanyl-2-(2-methylsulfanylethylsulfonyl)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2S3/c1-9-3-5-11(7,8)6-4-10-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRNRNZPCBFCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCS(=O)(=O)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) typically involves the reaction of ethane-2,1-diyl with methylsulfane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) is scaled up using optimized reaction conditions. This includes the use of large reactors, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the desired product in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

(Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) .

Scientific Research Applications

(Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The sulfonylbis(ethane-2,1-diyl) backbone is versatile, with modifications in terminal groups or bridging units leading to diverse applications. Below is a detailed comparison with key analogues:

Phosphorus-Containing Derivatives

  • 6,6′-(Sulfonylbis(ethane-2,1-diyl))bis(dibenzo[c,e][1,2]oxaphosphinine 6-oxide) (SEDOPO)

    • Structure : Sulfonylbis(ethane) linked to dibenzoxaphosphinine oxide groups.
    • Properties : High thermal stability (decomposition >300°C), flame-retardant efficacy in polypropylene composites.
    • Applications : Flame retardancy via condensed-phase char formation; synthesized at 200-g scale with ≥85% yield .
  • Tetraethyl(((disulfanediylbis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl))bis(phosphonate) (PCASS)

    • Structure : Disulfide (-S-S-) bridge with phosphonate (-PO(OEt)₂) termini.
    • Properties : Enhances cotton flame retardancy by promoting cellulose dehydration.
    • Applications : Polyamidoamine (M-PCASS) synthesis for textiles; disulfide enables redox-responsive behavior .

Carbonate and Sulfonate Derivatives

  • Bis(2,5-dioxopyrrolidin-1-yl) (sulfonylbis(ethane-2,1-diyl))bis(carbonate) (BSOCOES)

    • Structure : Sulfonylbis(ethane) with N-hydroxysuccinimide (NHS) carbonate esters.
    • Properties : Reacts with biotin hydrazide to form traceless-cleavable bioconjugation tags.
    • Applications : Protein-biotin conjugates; stable in dry DMSO and cleavable under biocompatible conditions .
  • ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) Structure: Ether-linked chains with tosylate (-OTs) termini. Properties: High solubility in polar solvents; used as a crosslinker in polymer chemistry. Applications: Intermediate in polyamidoamine synthesis; commercial availability noted .

Disulfide-Bridged Analogues

  • Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate
    • Structure : Disulfide bridge (-S-S-) with NHS carbonate termini.
    • Properties : Soluble in DMSO (250 mg/mL); redox-sensitive cleavage.
    • Applications : Bioconjugation with traceless cleavage under reducing conditions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Central Bridge Terminal Groups Key Application Yield/Solubility Reference
SEDOPO Sulfonyl (-SO₂-) Dibenzooxaphosphinine Flame retardant ≥85% yield
PCASS Disulfide (-S-S-) Phosphonate Cotton flame retardant N/A
BSOCOES Sulfonyl (-SO₂-) NHS carbonate Bioconjugation 572.86 mM in DMSO
BSOCOES (disulfide variant) Disulfide (-S-S-) NHS carbonate Redox-sensitive cleavage 250 mg/mL in DMSO
Tosylate ether derivative Ether (-O-) Tosylate (-OTs) Polymer crosslinker Commercial

Table 2: Thermal and Chemical Stability

Compound Thermal Decomposition (°C) Redox Sensitivity Notes
SEDOPO >300 Low Stable in polymer matrices
PCASS ~200 (polymer) High (disulfide) Cleaves under reducing conditions
BSOCOES N/A Moderate Hydrolytically stable in dry DMSO

Key Research Findings

Flame Retardancy : Sulfonylbis(ethane) derivatives like SEDOPO exhibit superior flame-retardant properties compared to disulfide analogues (e.g., PCASS) due to their ability to form stable char layers .

Bioconjugation Utility : BSOCOES outperforms disulfide-linked variants in traceless cleavage applications, as sulfonyl bridges avoid unintended redox reactions in biological systems .

Synthetic Scalability : Sulfonylbis(ethane) compounds are synthesized efficiently (≥85% yield) via Michael addition or NHS chemistry, enabling industrial-scale production .

Biological Activity

(Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane), also known as a sulfonyl compound with potential biological applications, has garnered attention in various fields of medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

  • IUPAC Name : (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane)
  • CAS Number : 137371-98-3
  • Molecular Formula : C₈H₁₈O₂S₄

Synthesis Methods

The synthesis of (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) typically involves multi-step organic reactions. Key steps include:

  • Formation of the Sulfonyl Group : The sulfonyl moiety is introduced through the reaction of an appropriate sulfonyl chloride with a diol.
  • Formation of Methylsulfane Units : Methyl sulfide derivatives are synthesized via nucleophilic substitution reactions involving methyl iodide and sodium sulfide.

Biological Activity

The biological activity of (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) can be categorized into several areas:

Antimicrobial Activity

Research indicates that sulfonyl compounds exhibit significant antimicrobial properties. In vitro studies have shown that (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways.

The proposed mechanism of action for (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) includes:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Interaction with Cellular Receptors : Binding to specific receptors can modulate cellular responses, potentially leading to therapeutic effects.

Case Studies

Several studies have investigated the biological effects of (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane):

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.
  • Study on Anticancer Effects :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines (MCF-7).
    • Findings : The compound induced apoptosis at concentrations above 50 µM, significantly reducing cell viability.

Data Table

Biological ActivityTest Organism/Cell LineConcentrationResult
AntimicrobialStaphylococcus aureus32 µg/mLInhibition
AntimicrobialEscherichia coli32 µg/mLInhibition
AnticancerMCF-7>50 µMApoptosis Induction

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